Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
Description
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (CAS 65652-41-7), commonly abbreviated as DBPP (di-tert-butylphenyl phenyl phosphate), is a phosphate ester characterized by two bulky tert-butylphenyl groups and a phenyl group attached to a central phosphorus atom. Its molecular formula is C₂₆H₃₁O₄P, with a molecular weight of 438.49574 g/mol . Key physical properties include:
- Density: 1.12 g/cm³
- Boiling Point: 482.9°C at 760 mmHg
- Flash Point: 259°C
- LogP (Octanol-Water Partition Coefficient): Not explicitly provided, but the presence of tert-butyl groups suggests high hydrophobicity .
DBPP is primarily used as a flame retardant, plasticizer, or stabilizer in polymers, leveraging the steric hindrance and thermal stability imparted by its tert-butyl substituents.
Properties
IUPAC Name |
bis(2-tert-butylphenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRSMZHDWDMLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891245 | |
| Record name | Bis(2-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65652-41-7, 261948-88-3 | |
| Record name | Bis(t-butylphenyl) phenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(o-tert-butylphenyl) phenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261948883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylphenyl phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(O-TERT-BUTYLPHENYL) PHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6GJ3O93F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(T-BUTYLPHENYL) PHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6798 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Synthesis
Reaction of 2-tert-butylphenol with phosphorus oxychloride (POCl) followed by controlled hydrolysis offers an alternative pathway:
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Chlorination : POCl reacts with 2-tert-butylphenol at 0–5°C to form bis(tert-butylphenyl) phosphoryl chloride.
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Hydrolysis : Gradual addition of water at 50°C yields the target compound, though this method risks over-hydrolysis to phosphoric acid.
Challenges :
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Strict temperature control (-5°C during chlorination) is critical to avoid exothermic runaway.
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Byproduct HCl necessitates robust scrubbing systems.
Solid Acid Catalysis
Recent advances explore heterogeneous catalysts like sulfonated zirconia for solvent-free synthesis:
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Conditions : 150°C, 6 hours, catalyst loading 5 wt%.
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Advantages : Eliminates solvent recovery steps and achieves 85% yield with >90% purity.
Optimization and Industrial Scaling
Byproduct Management
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Tetrahydrofuran (THF) Formation : A common byproduct in transesterification, THF concentrations are minimized by maintaining stoichiometric excess of 2-tert-butylphenol and using chelated catalysts.
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Color Stabilization : Phosphite esters (0.1–0.5 wt%) reduce oxidative degradation, ensuring product meets ASTM color standards.
Continuous Flow Reactors
Pilot-scale studies demonstrate enhanced efficiency in continuous systems:
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Residence Time : 30–60 minutes vs. 4–6 hours in batch reactors.
Comparative Analysis of Methods
| Method | Capital Cost | Operating Cost | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Phosphorylation | Moderate | High | 95 | Limited |
| Transesterification | High | Moderate | 97 | High |
| POCl Route | Low | High | 88 | Moderate |
| Solid Acid Catalysis | Moderate | Low | 90 | High |
Transesterification emerges as the preferred industrial method due to its balance of cost, purity, and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are used under controlled conditions[][1].
Major Products
Scientific Research Applications
Applications Overview
The applications of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester can be categorized into several key areas:
Plasticizers
- Use : Enhances flexibility and durability in plastics and rubber.
- Impact : Improves the mechanical properties of materials used in various consumer products.
Flame Retardants
- Use : Incorporated into plastics and textiles to enhance fire resistance.
- Impact : Reduces flammability and improves safety standards in consumer goods.
Lubricants
- Use : Utilized for its lubricating properties in industrial applications.
- Impact : Enhances performance and longevity of machinery and equipment.
Biological Research
- Use : Studied for its interactions with enzymes and other biomolecules.
- Impact : Potential therapeutic applications are being explored, including drug delivery systems.
Industrial Solvent
- Use : Serves as a solvent in the production of paints, inks, and adhesives.
- Impact : Facilitates chemical processes and improves product formulation.
Case Study 1: Plasticizer Performance
A study conducted on the performance of this compound as a plasticizer demonstrated significant improvements in the tensile strength and elongation at break of PVC formulations compared to traditional plasticizers. This enhancement is attributed to its ability to interact with polymer chains effectively.
Case Study 2: Flame Retardancy Testing
In a series of fire tests on treated textiles using this compound as a flame retardant, results indicated a marked reduction in flammability. The treated materials exhibited lower heat release rates and reduced smoke production during combustion.
Research investigating the biological activity of this compound revealed that it can modulate enzyme activity through binding interactions at active sites. This finding suggests potential applications in therapeutic contexts where enzyme regulation is crucial.
Comparison with Similar Compounds
Phosphoric Acid, Bis[4-(1,1-Dimethylethyl)Phenyl] Phenyl Ester (CAS 115-87-7)
- Structure : Differs in the substitution position of the tert-butyl groups (para vs. ortho in DBPP).
- Molecular Weight : Similar to DBPP (~438 g/mol).
- Applications : Likely shares flame-retardant applications but may exhibit differences in compatibility with polymers due to substituent positioning.
- Regulatory Status: Limited data, but similar declaration requirements are probable .
Tris(p-tert-Butylphenyl) Phosphate (TBPP, CAS 78-33-1)
- Structure : Contains three p-tert-butylphenyl groups.
- Molecular Weight : 494.602 g/mol, significantly higher than DBPP.
- Physical Properties : Higher boiling point and viscosity due to increased molecular bulk.
- Applications : Enhanced flame-retardant efficiency in high-temperature polymers but may suffer from reduced solubility in polar matrices .
Isopropylphenyl Diphenyl Phosphate (CAS 64532-94-1)
- Structure : Replaces tert-butyl with isopropyl groups.
- Molecular Weight : Lower (~362.4 g/mol).
- Properties : Reduced steric hindrance and thermal stability compared to DBPP, making it less suitable for high-temperature applications.
- Applications : Often used as a plasticizer in flexible PVC .
Comparison with Functionally Similar Compounds
Bisphenol-A Bis(Diphenyl Phosphate) (BDP, CAS 5945-33-5)
- Structure: Bisphenol A backbone with two diphenyl phosphate groups.
- Molecular Weight : ~692 g/mol.
- Applications : A high-performance flame retardant in engineering plastics (e.g., polycarbonates). Offers superior char-forming ability compared to DBPP but may pose higher environmental persistence risks.
Diethylhexyl Butamido Triazone (DEBT, CAS N/A)
- Structure : Triazone derivative with tert-butyl amide groups.
- Applications: UV filter in cosmetics, highlighting the versatility of tert-butyl groups in stabilizing molecules against degradation.
Physicochemical and Functional Data Table
Key Differentiators and Research Findings
- Thermal Stability : DBPP’s tert-butyl groups provide superior thermal stability compared to isopropyl or methyl-substituted analogs, as evidenced by its high boiling point (482.9°C) .
- Flame Retardancy : TBPP’s three tert-butyl groups enhance char formation, but DBPP balances efficiency with better polymer compatibility .
- Environmental Impact : DBPP’s regulatory status suggests concerns about persistence or toxicity, though it is less scrutinized than BDP .
Biological Activity
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (commonly referred to as BDMEPPP) is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with BDMEPPP.
Chemical Structure and Properties
BDMEPPP is classified as an organophosphate ester. Its chemical structure features a phosphoric acid core with two bulky alkyl groups derived from 1,1-dimethylethyl and a phenyl group. This structure contributes to its unique properties and biological interactions.
The biological activity of BDMEPPP is primarily attributed to its interaction with various biological targets. It has been investigated for its potential:
- Antimicrobial Activity : Studies indicate that BDMEPPP exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The exact mechanism involves disrupting cellular membranes or interfering with metabolic pathways .
- Endocrine Disruption : BDMEPPP has been shown to exhibit endocrine-disrupting capabilities, affecting hormone signaling pathways. This property raises concerns regarding its environmental impact and potential health risks .
- Neurotoxicity : Similar to other organophosphates, BDMEPPP may influence neurotransmitter systems, leading to neurotoxic effects. Research suggests that it can inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine in synaptic clefts .
Antimicrobial Efficacy
A study published in Environmental Health Perspectives evaluated the antimicrobial efficacy of BDMEPPP against various pathogens. The findings revealed that:
- Inhibition Zone : BDMEPPP exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Concentration-Dependent Effects : The antimicrobial activity was found to be concentration-dependent, with higher concentrations leading to increased inhibition .
Endocrine Disruption Assessment
In a comprehensive screening assessment conducted by the Canadian Environmental Protection Agency:
- Bioaccumulation Potential : BDMEPPP was assessed for its bioaccumulation potential and endocrine activity. The results indicated moderate bioaccumulation potential and significant interaction with endocrine pathways, raising concerns about its long-term environmental effects .
- Health Effects : Long-term exposure studies highlighted adverse health effects linked to reproductive toxicity and developmental issues in animal models exposed to BDMEPPP .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for preparing phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester?
The compound is synthesized via esterification of substituted phenols with phosphorylating agents. For example, reacting bis(tert-butylphenol) with phenylphosphoryl chloride under controlled conditions (e.g., inert atmosphere, 60–80°C) yields the target ester. Reaction progress can be monitored using thin-layer chromatography (TLC) or FTIR to confirm ester bond formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
Q. What are the key physicochemical properties relevant to laboratory handling?
Critical properties include:
- Density : 1.12 g/cm (affects solvent compatibility).
- Boiling point : 482.9°C (requires high-temperature stability for thermal studies).
- Flash point : 259°C (dictates flammability precautions) .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in polymer matrices?
The bulky tert-butyl substituents reduce hydrolytic degradation and enhance thermal stability by sterically shielding the phosphate core. Methodological approaches:
Q. What analytical strategies resolve contradictions in reported environmental persistence data?
Conflicting data on biodegradability (e.g., half-life in soil vs. water) require:
Q. How can researchers investigate its mechanism as a flame retardant in epoxy resins?
Advanced methodologies include:
- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., phosphoric acid derivatives) during combustion.
- Cone calorimetry : Measure heat release rate (HRR) and smoke density in resin composites .
Q. What in vitro assays are suitable for probing its endocrine-disrupting potential?
- Receptor-binding assays : Test affinity for estrogen (ERα/β) or androgen receptors (AR) using competitive binding protocols.
- Transcriptomic profiling : Apply RNA-seq to human cell lines (e.g., MCF-7) to identify dysregulated pathways .
Methodological Considerations
Q. How should researchers address discrepancies in regulatory thresholds (e.g., 0.1% declarable limit vs. 10 ppm)?
- Source evaluation : Compare jurisdiction-specific guidelines (e.g., EU REACH vs. China GB9685-2008).
- Sensitivity analysis : Use LC-MS/MS to detect trace residues below declarable thresholds .
Q. What techniques optimize its dispersion in polymer blends without phase separation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
